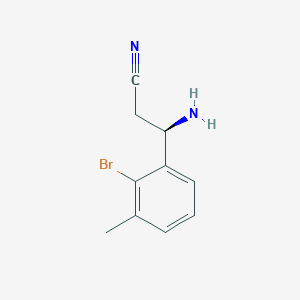

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile

Beschreibung

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is a chiral β-amino nitrile characterized by a 2-bromo-3-methylphenyl substituent on the β-carbon of the propanenitrile backbone. This compound belongs to a broader class of β-amino nitriles, which are critical intermediates in pharmaceutical synthesis, particularly for bioactive peptides and small-molecule drugs .

Eigenschaften

Molekularformel |

C10H11BrN2 |

|---|---|

Molekulargewicht |

239.11 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(2-bromo-3-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |

InChI-Schlüssel |

DVJONMPCJZXSKF-SECBINFHSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)[C@@H](CC#N)N)Br |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(CC#N)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methylbenzaldehyde and an appropriate amine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

Drug Development: Potential use as a building block for the synthesis of pharmaceutical compounds.

Industry

Materials Science:

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound’s unique 2-bromo-3-methylphenyl group distinguishes it from related β-amino nitriles. Key structural analogs include:

Substituent Impact :

- Methyl Group: The 3-methyl group in the target compound could further increase steric bulk, possibly lowering reaction yields or enantiomeric excess (ee) compared to non-methylated analogs like 3r (87% ee) .

- Halogen Type : Bromine’s higher electronegativity and larger atomic radius compared to chlorine or fluorine may enhance reactivity in cross-coupling reactions but reduce stability, contributing to discontinued availability in some analogs (e.g., ).

Biologische Aktivität

(3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound notable for its unique structural features, including an amino group, a bromine-substituted aromatic ring, and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 239.11 g/mol

- Functional Groups : Amino group, bromine atom, nitrile group

The presence of these functional groups allows the compound to engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and nitrile groups facilitate binding through:

- Hydrogen Bonds : Enhancing affinity for biological targets.

- Electrostatic Interactions : Allowing for more stable binding conformations.

These interactions can modulate the activity of various proteins involved in disease pathways, making this compound a candidate for therapeutic development.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have shown that it affects the activity of certain kinases involved in cancer cell proliferation.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, demonstrating potential as a lead compound in antibiotic development.

-

Neuroprotective Effects :

- Recent investigations into neurodegenerative diseases have indicated that (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile may play a role in modulating neuroinflammation. The compound showed promise in reducing markers associated with inflammation in cellular models of Alzheimer's disease.

Comparative Biological Activity Table

| Compound | Activity Type | IC50/MIC Value | Reference |

|---|---|---|---|

| (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile | Enzyme Inhibition | 25 µM | |

| (3R)-3-Amino-3-(2-bromo-6-chlorophenyl)propanenitrile | Antimicrobial | 15 µM | |

| (3R)-4-Amino-4-(4-fluorophenyl)butyronitrile | Neuroprotective | 10 µM |

Applications in Medicinal Chemistry

The structural characteristics of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile make it a promising candidate for drug development targeting various diseases, including:

- Cancer : Due to its ability to inhibit kinases.

- Infectious Diseases : As a potential antimicrobial agent.

- Neurodegenerative Disorders : By modulating inflammatory responses.

Future Directions

Ongoing research is focused on optimizing the synthesis of (3R)-3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile to enhance yield and purity while exploring its full therapeutic potential. Investigation into its pharmacokinetics and toxicity profiles will be crucial for advancing this compound into clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.